

# Spectroscopic and Synthetic Profile of Febuxostat n-Butyl Isomer: A Technical Overview

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## Compound of Interest

Compound Name: *Febuxostat n-butyl isomer*

Cat. No.: *B1449468*

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This technical guide provides a comprehensive overview of the spectroscopic and synthetic data currently available for the n-butyl isomer of Febuxostat, a known process-related impurity in the manufacturing of the active pharmaceutical ingredient. This document is intended to serve as a valuable resource for researchers in analytical development, quality control, and process chemistry.

## Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. During its synthesis, various related substances and isomers can be formed as impurities. The n-butyl isomer, chemically known as 2-(4-Butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid, is one such process-related impurity that requires careful monitoring and control to ensure the quality and safety of the final drug product. This guide outlines the available spectroscopic data, a probable synthetic route, and analytical methodologies for its characterization.

## Physicochemical and Spectroscopic Data

While complete, publicly available raw spectral data for the **Febuxostat n-butyl isomer** is limited, it is commercially available as a certified reference standard.<sup>[1]</sup> Suppliers of this

standard confirm the availability of a comprehensive Certificate of Analysis (CoA) which includes detailed spectroscopic data. The expected analytical data for this compound is summarized below.

Table 1: Physicochemical Properties of **Febuxostat n-Butyl Isomer**

Property	Value	Reference
Chemical Name	2-(4-Butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid	<a href="#">[2]</a> <a href="#">[3]</a>
Synonyms	Febuxostat n-Butyl Isomer, Febuxostat Butyl Ether Analog	<a href="#">[1]</a> <a href="#">[4]</a>
CAS Number	1657014-33-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>16</sub> H <sub>16</sub> N <sub>2</sub> O <sub>3</sub> S	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	316.37 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid	<a href="#">[6]</a>

Table 2: Summary of Available Spectroscopic Data

Technique	Data Availability
<sup>1</sup> H NMR	Available with commercial reference standards[1][4]
<sup>13</sup> C NMR	Available with commercial reference standards[4]
Mass Spectrometry (MS)	Available with commercial reference standards[1][4]
Infrared Spectroscopy (IR)	Available with commercial reference standards[1][4]
High-Performance Liquid Chromatography (HPLC)	Available with commercial reference standards[1][4]
Thermogravimetric Analysis (TGA)	Available with commercial reference standards[1][4]

## Experimental Protocols

The following sections describe the probable synthetic route for the **Febuxostat n-butyl isomer** and the general analytical methods used for its characterization, based on established synthetic procedures for Febuxostat and its analogues.

### Synthesis of Febuxostat n-Butyl Isomer

The n-butyl isomer is likely formed as a process-related impurity during the synthesis of Febuxostat, specifically from the alkylation of the phenolic hydroxyl group of a key intermediate with an n-butyl halide instead of an isobutyl halide. The synthesis can also be performed intentionally for the purpose of generating a reference standard.

A plausible synthetic pathway is outlined below:

- Alkylation of 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester: The key intermediate, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, is reacted with n-butyl bromide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide). The reaction mixture is typically

heated to facilitate the alkylation of the phenolic hydroxyl group, yielding ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate.

- Hydrolysis to the Carboxylic Acid: The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid, **Febuxostat n-butyl isomer**. This is typically achieved by treating the ester with a base such as sodium hydroxide in a mixture of alcohol and water, followed by acidification with an acid like hydrochloric acid to precipitate the final product.

## Analytical Methods

A reverse-phase HPLC method is generally employed for the separation and quantification of Febuxostat and its related substances.

- Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5  $\mu$ m).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile, methanol).
- Detection: UV detection at a suitable wavelength, typically around 315 nm.
- Purpose: To determine the purity of the synthesized standard and to quantify its presence in Febuxostat active pharmaceutical ingredient (API).

Mass spectrometry is used to confirm the molecular weight of the n-butyl isomer.

- Ionization Technique: Electrospray Ionization (ESI) is commonly used, typically in positive ion mode.
- Analysis: The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule  $[M+H]^+$  at m/z 317.0954, confirming the molecular weight of 316.37 g/mol. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

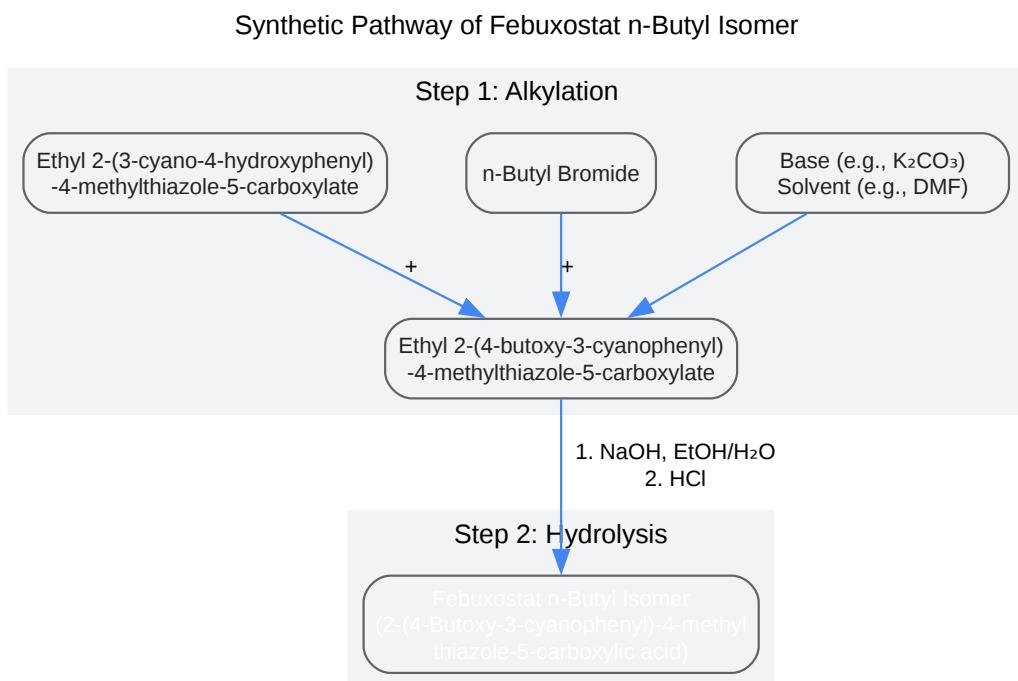
$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are crucial for the structural elucidation of the **Febuxostat n-butyl isomer**.

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) or deuterated chloroform (CDCl<sub>3</sub>) are common solvents.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group on the thiazole ring, and the protons of the n-butyl group (triplet for the terminal methyl, multiplets for the methylene groups).
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for all 16 carbon atoms in the molecule, which can be assigned to the aromatic, thiazole, cyano, carboxylic acid, and n-butyl groups.

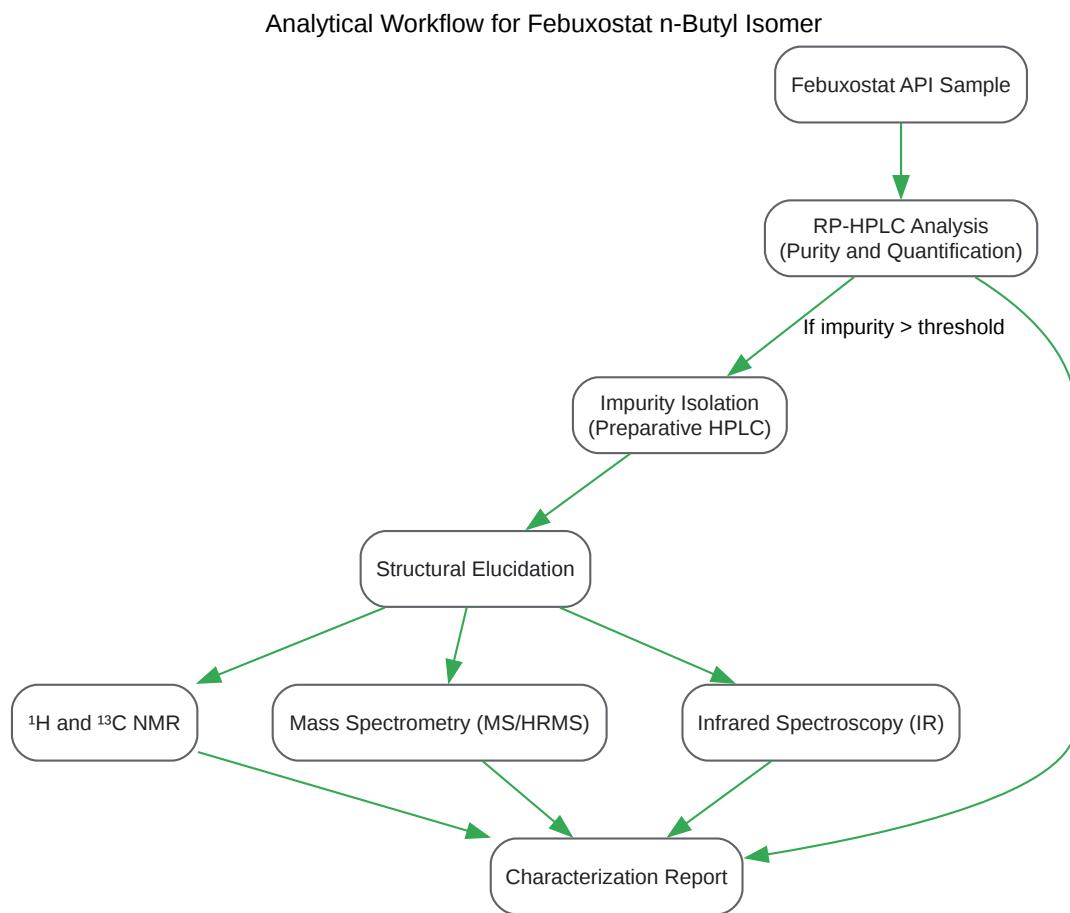
## Visualizations

The following diagrams illustrate the synthetic pathway for the **Febuxostat n-butyl isomer** and a general workflow for its analysis.



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Caption: Synthetic pathway for **Febuxostat n-butyl isomer**.



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Caption: General analytical workflow for impurity identification.

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